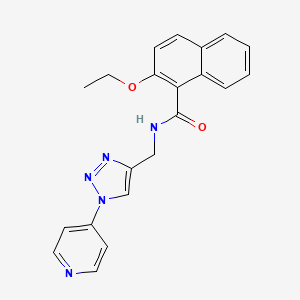

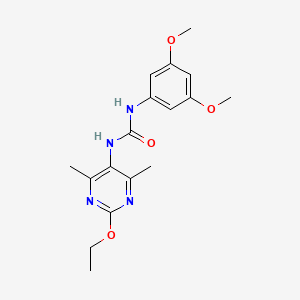

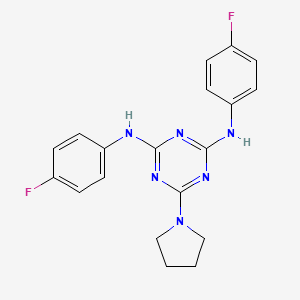

![molecular formula C15H14N2OS2 B2739540 2-Benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one CAS No. 717829-60-2](/img/structure/B2739540.png)

2-Benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Activity

This compound has been found to have significant anticancer activity . It was observed that some compounds showed remarkable anticancer activity. The most active compound among thieno [2,3- d ]pyrimidine-4 (3 H )-ones is 2- (benzylamino)-5,6-dimethylthieno [2,3- d ]pyrimidin-4 (3 H )-one, which possesses cytotoxic activity on almost all cancer cell lines with mean growth 51.01%, where the most sensitive was the melanoma cell line MDA-MB-435 with GP (Growth Percent) = −31.02% .

Synthesis of New Derivatives

The compound can be used in the synthesis of new thienopyrimidine derivatives . The thienopyrimidine derivatives were synthesized from available starting materials according to the convenient synthetic procedures using a one-pot solvent-free reaction which gave a wide access to thienopyrimidine-derivative production .

Tautomeric Structure Analysis

The tautomeric structures of the diazonium coupling products of this compound in its ground and excited states have been studied . The results indicated that the studied compounds exist predominantly in the hydrazone tautomeric form in both the ground and excited states .

Acidity Constants Determination

The compound’s acidity constants in both the ground and excited states have been determined spectrophotometrically . This information is crucial for understanding the compound’s reactivity and stability.

Antimicrobial Activity

The compound has been used in the synthesis of new derivatives that have shown antimicrobial activity . The highest antimicrobial activity was determined for 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide .

Docking Studies

The compound has been used in docking studies to understand its binding affinity to the TrmD inhibitor’s binding site . This information is crucial for drug design and optimization .

properties

IUPAC Name |

2-benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2/c1-10-8-12-13(20-10)16-15(17(2)14(12)18)19-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARUKUCDCVXTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N=C(N(C2=O)C)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

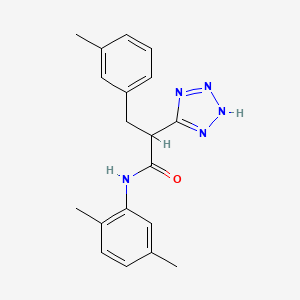

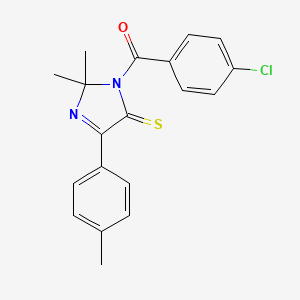

![3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2739463.png)

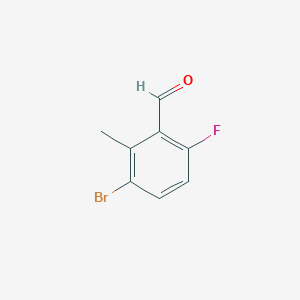

![Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate](/img/structure/B2739468.png)

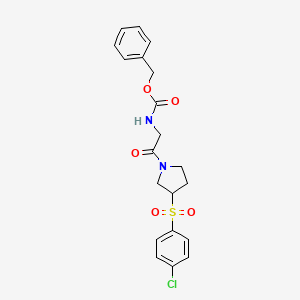

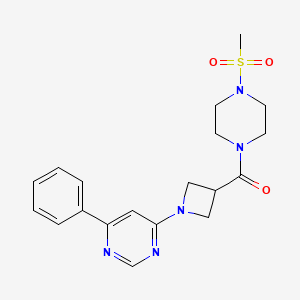

![N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2739475.png)

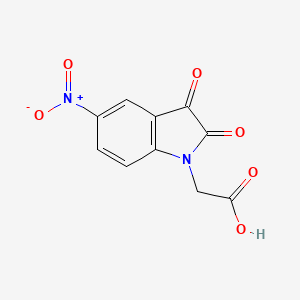

![4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2739476.png)

![1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2739478.png)